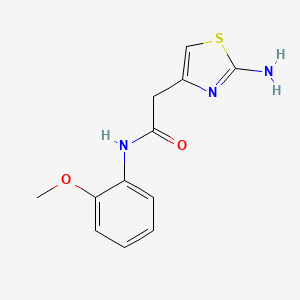

2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide typically involves the reaction of 2-aminothiazole with 2-methoxyphenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as crystallization or chromatography.

化学反应分析

Synthetic Routes and Key Precursors

The synthesis of 2-(2-amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide typically involves:

-

Thiazole Ring Formation : Cyclocondensation of α-haloketones with thiourea derivatives (Hantzsch thiazole synthesis) .

-

Acetamide Functionalization : Coupling of 2-aminothiazole-4-acetic acid with substituted anilines using carbodiimide-based reagents (e.g., EDC/HOBt) .

Example Synthesis Pathway :

-

Step 1 : Bromination of 2-methoxyacetophenone to yield α-bromo-2-methoxyacetophenone .

-

Step 2 : Reaction with thiourea in ethanol to form 2-amino-4-(2-methoxyphenyl)thiazole .

-

Step 3 : Acetylation with chloroacetyl chloride, followed by coupling with 2-methoxyaniline to form the target compound .

Reactions at the Thiazole Amino Group

The 2-amino group on the thiazole ring exhibits nucleophilic reactivity:

-

Acetylation : Treatment with acetic anhydride yields N-acetyl derivatives (e.g., 11 in ).

Conditions : Reflux in ethanol, 4–6 hours.

-

Condensation with Aldehydes : Forms Schiff bases (e.g., 14a–c in ).

Example : Reaction with 4-methoxybenzaldehyde in DMF produces imine-linked derivatives .

-

Thiourea Formation : Reacts with phenyl isothiocyanate to generate N-phenylthiourea derivatives (e.g., 12 in ).

Table 1 : Representative Reactions at the Thiazole Amino Group

Modifications at the Acetamide Group

The acetamide’s phenyl ring undergoes electrophilic substitution:

-

Nitration : Introduces nitro groups at the para position using HNO₃/H₂SO₄ .

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amino groups (e.g., intermediate 10 in ).

Key Observation : Methoxy groups direct substituents to specific positions, enhancing regioselectivity .

Cross-Coupling Reactions

The thiazole core participates in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at C-4 or C-5 positions of the thiazole .

Example : Reaction with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis .

Table 2 : Cross-Coupling Reactions and Outcomes

| Coupling Type | Partner Reagent | Catalyst/Base | Product Application | Source |

|---|---|---|---|---|

| Suzuki | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Anticancer agents | |

| Buchwald-Hartwig | 2-Bromopyridine | Pd₂(dba)₃, XPhos | Kinase inhibitors |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Thiazolidinone Formation : Reaction with thioglycolic acid yields thiazolidinone derivatives (e.g., 43 in ).

-

Imidazothiazole Synthesis : Condensation with 2-aminobenzothiazole forms imidazo[2,1-b]thiazoles (e.g., 71 in ).

Mechanistic Insight : Cyclization often proceeds via nucleophilic attack or radical intermediates, depending on conditions .

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

-

β3-Adrenergic Receptor Agonists : Substituents on the thiazole amino group (e.g., benzyl, phenyl) enhance receptor affinity .

Key Finding : N-Phenyl derivatives (e.g., 4g in ) show EC₅₀ = 0.56 µM for β3-AR activation.

-

Anticancer Agents : Introduction of furyl or thenyl groups via alkylation improves cytotoxicity (e.g., 4l , 4m in ).

Stability and Degradation Pathways

-

Hydrolytic Degradation : The acetamide bond is susceptible to hydrolysis under acidic/basic conditions, forming 2-aminothiazole-4-acetic acid.

-

Photodegradation : UV exposure leads to methoxy group demethylation, forming quinone-like byproducts.

科学研究应用

Therapeutic Applications

1. Treatment of Overactive Bladder

Mirabegron is primarily used for treating overactive bladder syndrome (OAB). It works by stimulating β-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor muscle and increased bladder capacity. Clinical trials have demonstrated its efficacy in reducing urinary frequency and urgency without the anticholinergic side effects commonly associated with other medications .

2. Anti-inflammatory Properties

Research indicates that compounds similar to 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide may possess anti-inflammatory properties. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

3. Anticonvulsant Activity

Recent investigations into thiazole-bearing compounds have revealed anticonvulsant properties. For instance, derivatives have been synthesized and tested for their ability to prevent seizures in animal models, indicating a promising avenue for further research in epilepsy treatment .

Clinical Trials

- Efficacy in OAB Management : A pivotal clinical trial demonstrated that patients treated with Mirabegron experienced a statistically significant reduction in urinary incontinence episodes compared to placebo groups. The trial highlighted a favorable safety profile, with fewer dry mouth incidents than anticholinergic alternatives .

- Long-term Safety : A long-term study assessed the safety and efficacy of Mirabegron over a period of 12 months. Results indicated sustained efficacy in symptom relief with no new safety concerns emerging over time .

Preclinical Studies

- Anti-inflammatory Effects : In vitro studies have shown that thiazole derivatives can suppress TNF-alpha release from macrophages, suggesting their potential use in chronic inflammatory conditions such as rheumatoid arthritis .

- Anticonvulsant Activity Assessment : Various thiazole analogs were evaluated in animal models for their anticonvulsant effects. Compounds showed significant protective effects against chemically induced seizures, warranting further exploration into their mechanisms and potential therapeutic applications .

作用机制

The mechanism of action of 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

相似化合物的比较

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with known biological activities.

2-(2-Methoxyphenyl)acetamide: A related compound with a similar structure but lacking the thiazole ring.

Uniqueness

2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is unique due to the presence of both the thiazole ring and the methoxyphenyl group, which might confer specific biological activities or chemical properties not found in simpler analogs.

生物活性

2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an amino group, and a methoxy-substituted phenyl group, which contribute to its pharmacological properties. The significance of thiazole derivatives in drug development is well-documented, with various studies highlighting their roles in treating diseases such as cancer and infections.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.

- Acetamide Group : Enhances solubility and bioavailability.

- Methoxy-substituted Phenyl Group : Potentially increases interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Similar thiazole compounds have shown effectiveness against various bacteria and fungi. For instance, thiazole derivatives have been reported to possess significant antibacterial properties against Gram-positive bacteria and antifungal activity against strains like Candida albicans and Aspergillus niger .

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer properties. Studies suggest that modifications in the thiazole structure can enhance selectivity and potency against cancer cell lines. For example, certain thiazole derivatives have demonstrated cytotoxic effects with IC50 values significantly lower than standard chemotherapy agents like doxorubicin . The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been linked to increased anticancer activity .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that it may interact with specific enzymes or receptors, modulating their activity. Thiazole derivatives often function by inhibiting key cellular pathways or by inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The following table summarizes key findings regarding the relationship between structural features and biological activity:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1 | Thiazole ring + Methoxy group | Anticancer (IC50 < 10 µM) |

| 2 | Substituted phenyl ring | Antimicrobial against Gram-positive bacteria |

| 3 | Acetamide linkage | Enhances solubility and bioavailability |

Case Studies

Recent studies have focused on the synthesis and evaluation of various thiazole derivatives, including this compound. One notable study explored its potential as a selective β3-adrenergic receptor agonist, indicating its role in metabolic regulation . Another investigation highlighted its cytotoxic effects on human glioblastoma cells, suggesting its application in cancer therapy .

属性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-10-5-3-2-4-9(10)15-11(16)6-8-7-18-12(13)14-8/h2-5,7H,6H2,1H3,(H2,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVAHUKCCFIESA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。